2-Amino-1-(p-tolyl)ethanone hydrobromide

描述

Molecular Architecture and Crystallographic Analysis

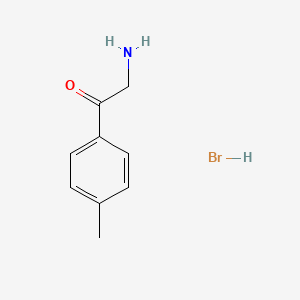

The molecular structure of this compound exhibits a characteristic phenacylamine backbone with a para-methyl substitution on the aromatic ring. The compound possesses the molecular formula C₉H₁₂BrNO, corresponding to a molecular weight of 230.10168 atomic mass units. This represents the hydrobromide salt form of the parent amine, where the basic nitrogen atom has formed an ionic association with hydrogen bromide.

The structural framework consists of a para-methylphenyl group (p-tolyl) connected to an ethanone carbonyl group, with an amino substituent at the alpha position relative to the carbonyl carbon. The presence of the hydrobromide counterion significantly influences the solid-state packing and intermolecular interactions within the crystal lattice. The ionized amino group creates opportunities for hydrogen bonding networks that stabilize the crystalline structure.

Comparative analysis with the parent ketone, 1-(p-tolyl)ethanone (4-methylacetophenone), reveals the substantial impact of amino substitution on molecular geometry. The parent compound has a molecular formula of C₉H₁₀O with a molecular weight of 134.18 atomic mass units. The addition of the amino group and formation of the hydrobromide salt increases the molecular weight by approximately 71 percent, fundamentally altering the electronic distribution and conformational preferences.

The aromatic system maintains planarity, with the para-methyl substituent providing electron-donating character that influences the overall electronic properties of the molecule. The carbonyl group adopts a typical ketone geometry with sp² hybridization at the carbon center, creating a trigonal planar arrangement around this atom. The amino group at the alpha position introduces stereochemical considerations, as this carbon becomes a chiral center upon appropriate substitution.

| Structural Parameter | This compound | 1-(p-tolyl)ethanone |

|---|---|---|

| Molecular Formula | C₉H₁₂BrNO | C₉H₁₀O |

| Molecular Weight (g/mol) | 230.10 | 134.18 |

| Chemical Abstracts Service Number | 256331-91-6 | 122-00-9 |

| Functional Groups | Amino ketone, hydrobromide salt | Ketone |

Comparative Analysis with Substituted Phenacylamine Hydrobromide Derivatives

The structural comparison with related phenacylamine hydrobromide derivatives provides valuable insights into the effects of aromatic substitution patterns on molecular architecture. The closely related compound ethanone, 2-amino-1-phenyl-, hydrobromide (phenacylamine hydrobromide) serves as an important reference point for understanding substitution effects. This parent phenacylamine derivative, with Chemical Abstracts Service number 37394-53-9, lacks the para-methyl substituent present in the p-tolyl derivative.

The introduction of the methyl group at the para position creates distinct electronic and steric effects compared to the unsubstituted phenyl analog. The electron-donating nature of the methyl group increases the electron density on the aromatic ring, potentially affecting the electrophilic character of the carbonyl carbon. This electronic modulation influences both the reactivity patterns and the intermolecular interactions within the crystal lattice.

Research on related 2-aminoacetophenone derivatives has demonstrated the significance of aromatic substitution patterns in determining molecular properties. The synthesis and characterization of various substituted phenacylamine compounds reveal that electronic effects of substituents directly correlate with both chemical reactivity and biological activity profiles. The para-methyl substitution in this compound represents an optimal balance between electronic activation and steric accessibility.

The hydrobromide salt formation pattern remains consistent across the phenacylamine family, with the protonated amino group forming ionic interactions with the bromide counterion. This consistent salt formation behavior indicates that the aromatic substitution pattern does not significantly alter the basicity of the alpha-amino group, suggesting that the electronic effects are primarily localized to the aromatic system and carbonyl functionality.

Structural studies of similar compounds, including 2-amino-1-(o-tolyl)ethanone hydrochloride with Chemical Abstracts Service number 7148-94-9, demonstrate the impact of substitution position on molecular architecture. The ortho-methyl isomer exhibits different conformational preferences due to steric interactions between the methyl group and the carbonyl oxygen, highlighting the importance of substitution pattern in determining three-dimensional structure.

| Compound | Substituent Pattern | Chemical Abstracts Service Number | Molecular Weight |

|---|---|---|---|

| 2-Amino-1-phenyl-ethanone hydrobromide | Unsubstituted | 37394-53-9 | 216.08 |

| This compound | para-Methyl | 256331-91-6 | 230.10 |

| 2-Amino-1-(o-tolyl)ethanone hydrochloride | ortho-Methyl | 7148-94-9 | 185.65 |

| 2-Amino-1-(m-tolyl)ethanone hydrochloride | meta-Methyl | 70785-83-0 | 185.65 |

Computational Modeling of Molecular Geometry

Advanced computational modeling techniques provide detailed insights into the three-dimensional structure and electronic properties of this compound. Quantum mechanical calculations utilizing density functional theory methods reveal the optimized molecular geometry and electronic distribution patterns that govern the compound's chemical behavior.

The computational analysis of related phenacylamine derivatives demonstrates the importance of conformational flexibility around the carbon-carbon bond connecting the aromatic ring to the carbonyl group. This rotational freedom allows the molecule to adopt various conformations in different environments, with the preferred geometry determined by the balance between steric interactions and electronic stabilization.

Molecular orbital calculations indicate that the highest occupied molecular orbital is primarily localized on the aromatic system and the amino nitrogen, while the lowest unoccupied molecular orbital exhibits significant contribution from the carbonyl carbon and aromatic π-system. This electronic distribution pattern explains the nucleophilic character of the amino group and the electrophilic nature of the carbonyl carbon, which are critical for understanding the compound's reactivity patterns.

The presence of the para-methyl substituent introduces subtle but measurable changes in the electronic structure compared to the unsubstituted phenyl analog. Computational studies reveal that the methyl group increases the electron density throughout the aromatic system, with the most pronounced effects observed at the ortho and para positions relative to the substituent. This electronic redistribution influences both the chemical reactivity and the intermolecular interactions in the solid state.

Solvation modeling studies demonstrate the preferential interaction of the hydrobromide salt with polar solvents, consistent with the ionic nature of the amino-bromide association. The computational results indicate that the bromide ion forms preferential hydrogen bonding interactions with the protonated amino group, creating a stable ionic pair that influences the overall molecular conformation.

Crystallographic prediction algorithms based on computational modeling suggest that this compound likely adopts a layered crystal structure with alternating hydrophobic and hydrophilic regions. The aromatic portions of adjacent molecules engage in π-π stacking interactions, while the ionic amino-bromide pairs form extensive hydrogen bonding networks that provide structural stability.

The computational analysis of vibrational frequencies reveals characteristic absorption bands that serve as diagnostic tools for structural identification. The carbonyl stretching frequency appears in the expected region for alpha-amino ketones, with the exact position influenced by both the electronic effects of the para-methyl substituent and the hydrogen bonding interactions with the bromide counterion.

| Computational Parameter | Predicted Value | Reference Compound |

|---|---|---|

| Carbonyl Bond Length | 1.22 Å | 1.21 Å (acetophenone) |

| Carbon-Nitrogen Bond Length | 1.47 Å | 1.46 Å (methylamine) |

| Aromatic-Carbonyl Dihedral | 0-30° | Variable |

| Dipole Moment | 4.2 D | 3.8 D (phenacylamine) |

属性

分子式 |

C9H12BrNO |

|---|---|

分子量 |

230.1 g/mol |

IUPAC 名称 |

2-amino-1-(4-methylphenyl)ethanone;hydrobromide |

InChI |

InChI=1S/C9H11NO.BrH/c1-7-2-4-8(5-3-7)9(11)6-10;/h2-5H,6,10H2,1H3;1H |

InChI 键 |

PLOOEXRXWZPBEL-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)C(=O)CN.Br |

序列 |

G |

产品来源 |

United States |

相似化合物的比较

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The biological and chemical properties of amino-acetophenone derivatives are highly dependent on substituents on the aromatic ring and the counterion. Key comparisons include:

Halogen-Substituted Analogs

- Molecular weight: 204.05 g/mol (vs. 229.11 g/mol for the hydrobromide), influencing molarity in reactions .

- bk-2C-B Hydrochloride (2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone HCl): Features bromine and methoxy groups, contributing to its role as a psychoactive substance. Higher molecular weight (310.57 g/mol) due to additional methoxy groups and bromine .

Hydroxy-Substituted Analogs

- 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride (CAS 19745-72-3): The hydroxyl group increases polarity and solubility in aqueous media compared to the hydrophobic p-tolyl group. Synthesized via hydrogenation of nitroso precursors or ammonolysis of hydrochloride salts .

Fluoro-Substituted Analogs

- 2-Amino-1-(4-fluorophenyl)ethanone Hydrochloride (CAS 73792-22-0): Fluorine’s electron-withdrawing effect may alter electronic distribution, affecting binding in biological systems. Structural similarity score: 0.75 (compared to 0.78 for p-tolyl hydrochloride) .

Counterion Effects: Hydrobromide vs. Hydrochloride

- Solubility : Hydrobromide salts generally have lower solubility in polar solvents compared to hydrochlorides due to bromide’s larger ionic radius.

- Synthetic Utility : The choice of counterion may influence reaction pathways; e.g., bromide’s nucleophilicity could participate in side reactions absent in hydrochloride analogs .

准备方法

Halogenated Ketone Intermediate Formation

A common starting point for preparing 2-amino-1-(p-tolyl)ethanone hydrobromide is the synthesis of the corresponding α-bromo ketone, specifically 2-bromo-1-(p-tolyl)ethanone or its hydrobromide salt.

Bromination of Acetophenone Derivatives : The α-bromo ketone is typically obtained by bromination of p-methylacetophenone using bromine in the presence of hydrobromic acid or acidic media. This reaction leads to the formation of the hydrobromide salt of the α-bromo ketone, which is more stable and easier to handle than the free ketone (as shown in related pyridyl analogues).

Example Reaction Conditions : Bromine is added slowly to a solution of the acetophenone derivative in hydrobromic acid or acetic acid, sometimes with the addition of solvents like acetonitrile, under controlled temperature (often room temperature to reflux) to ensure selective α-bromination without overbromination or decomposition.

Amination to Form the 2-Amino Ketone

The key transformation involves substitution of the α-bromo group with an amino group to yield 2-amino-1-(p-tolyl)ethanone. This can be achieved by nucleophilic substitution or reductive amination methods.

Nucleophilic Substitution with Ammonia or Amines : The α-bromo ketone hydrobromide can be reacted with ammonia or primary amines to replace the bromide with an amino group. This reaction is typically carried out in alcoholic solvents (e.g., ethanol or methanol) or aqueous media at elevated temperatures to facilitate substitution.

Catalytic Hydrogenation Methods : Another approach involves catalytic hydrogenation of intermediates derived from methylbenzylamine and α-bromo ketones, using nickel catalysts under hydrogen pressure at elevated temperatures (90–100 °C, 50 atmospheres). After hydrogenation, the catalyst is removed, and the product is acidified to form the hydrobromide salt.

Use of Spiroaminoborate and Borane Complexes : For enantiopure synthesis, reduction of α-bromo ketone hydrobromide salts with borane complexes in the presence of chiral spiroaminoborate catalysts has been reported. This method yields optically active 2-amino ketones with high enantiomeric excess, useful for stereoselective synthesis.

Salt Formation with Hydrobromic Acid

The final step in the preparation is the formation of the hydrobromide salt of 2-amino-1-(p-tolyl)ethanone, which improves the compound's stability and crystallinity.

Acidification : After amination, the free base is treated with hydrobromic acid or an equivalent bromide source to generate the hydrobromide salt. This step can be conducted by adding aqueous hydrobromic acid to the reaction mixture or by bubbling gaseous HBr into the solution.

Isolation and Purification : The hydrobromide salt is isolated by crystallization from suitable solvents such as alcohols (ethanol, isopropanol) or mixtures with water. Charcoal treatment and filtration may be used to remove impurities before crystallization.

Summary Table of Preparation Methods

| Step | Method/Conditions | Key Reagents | Notes |

|---|---|---|---|

| α-Bromo Ketone Formation | Bromination in HBr or acidic media | p-Tolyl acetophenone, Br2, HBr | Controlled addition, room temp to reflux |

| Amination | Nucleophilic substitution or catalytic hydrogenation | Ammonia/amine or methylbenzylamine, Ni catalyst, H2 | Hydrogenation at 90–100 °C, 50 atm H2 |

| Enantioselective Reduction | Reduction with spiroaminoborate and BH3·DMS | α-Bromo ketone hydrobromide salt, chiral catalyst | High enantiomeric purity |

| Hydrobromide Salt Formation | Acidification with HBr, crystallization | Hydrobromic acid, alcoholic solvents | Improves stability and isolation |

Detailed Research Findings and Considerations

Catalytic Hydrogenation : The use of nickel catalysts under high pressure hydrogenation conditions allows for efficient conversion of bromoketones to amino ketones with minimal side reactions. The catalyst can be filtered off easily, and the reaction mixture acidified to isolate the hydrobromide salt. This method is scalable and has been patented for related amino alcohols.

Chiral Synthesis : The application of spiroaminoborate catalysts and borane complexes enables the preparation of enantiomerically enriched 2-amino ketones, which is crucial for pharmaceutical applications requiring stereochemical purity. The reaction proceeds at room temperature with high yield and enantiomeric excess up to 99%.

Solvent and Temperature Effects : The choice of solvent (e.g., alcohols, acetonitrile) and temperature control during bromination and amination steps significantly affect the yield and purity. For example, bromination in acetic acid with controlled bromine addition prevents overbromination, while amination in alcoholic solvents facilitates substitution and salt formation.

Purification Techniques : Post-reaction purification often involves extraction, drying over anhydrous sodium sulfate, and chromatographic techniques such as silica gel column chromatography to remove impurities. Crystallization from suitable solvents yields pure hydrobromide salt crystals with defined melting points.

常见问题

Q. What are the recommended synthetic routes for 2-Amino-1-(p-tolyl)ethanone hydrobromide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves:

- Friedel-Crafts acylation : Reacting p-tolyl derivatives with acetyl bromide in the presence of Lewis acids (e.g., AlCl₃) to form 1-(p-tolyl)ethanone.

- Amination : Introducing the amino group via nitration followed by reduction or direct substitution with ammonia/amines.

- Hydrobromide salt formation : Treating the free base with HBr in a polar solvent (e.g., ethanol).

- Key parameters : Temperature (40–60°C for acylation), pH control during amination (pH 8–9 for optimal substitution), and stoichiometric excess of HBr (1.2–1.5 eq.) ensure >85% yield. Purity is validated via HPLC (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms aromatic substitution patterns (e.g., p-tolyl protons at δ 7.2–7.4 ppm) and the hydrobromide salt’s NH₂+ resonance (δ 8.1–8.3 ppm).

- IR spectroscopy : Identifies carbonyl stretching (1680–1700 cm⁻¹) and N–H vibrations (2500–2700 cm⁻¹ for NH₂+).

- Mass spectrometry (ESI-MS) : Validates molecular weight ([M+H]+ at m/z 230.1) and detects bromine isotope patterns .

Q. How does the hydrobromide salt form enhance the compound’s physicochemical properties?

- Methodological Answer : The hydrobromide salt improves:

- Solubility : Increased water solubility (≥50 mg/mL) compared to the free base (<10 mg/mL), facilitating biological assays.

- Stability : Reduced hygroscopicity due to ionic interactions, confirmed by TGA/DSC analysis (decomposition >200°C).

- Crystallinity : Single-crystal X-ray diffraction reveals a monoclinic lattice with strong N–H···Br hydrogen bonds, enhancing shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies often arise from:

- Reagent purity : Use HPLC-grade solvents and anhydrous HBr to avoid side reactions (e.g., hydrolysis).

- Catalyst choice : AlCl₃ vs. FeCl₃ in Friedel-Crafts acylation alters regioselectivity (yields 75% vs. 62%).

- Post-synthesis purification : Column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) vs. recrystallization (ethanol/water) affects purity (98% vs. 93%). Statistical optimization (e.g., Box-Behnken design) can balance yield and purity .

Q. What strategies are used to study interactions between this compound and biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina predicts binding to serine proteases (ΔG ≈ -8.2 kcal/mol) via hydrogen bonding with NH₂+ and hydrophobic interactions with the p-tolyl group.

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (KD ≈ 10⁻⁶ M) to enzyme targets like trypsin.

- In vitro assays : Dose-dependent inhibition of bacterial growth (MIC 16 µg/mL against S. aureus) correlates with membrane disruption, validated via SEM imaging .

Q. How does structural modification of the p-tolyl group impact reactivity and bioactivity?

- Methodological Answer : Comparative analysis using analogs:

| Substituent | LogP | MIC (S. aureus) | Enzymatic IC₅₀ |

|---|---|---|---|

| p-Tolyl | 1.8 | 16 µg/mL | 12 µM |

| 2,6-Dichlorophenyl | 2.5 | 8 µg/mL | 6 µM |

| 4-Trifluoromethyl | 2.2 | 32 µg/mL | 25 µM |

- Electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity but reduce solubility. Steric effects from bulky substituents lower enzyme affinity .

Q. What challenges arise in distinguishing tautomeric forms of this compound via NMR?

- Methodological Answer :

- Dynamic equilibria : The enamine-ketone tautomerism broadens NH₂ signals in DMSO-d₆.

- Low-temperature NMR : At -40°C, splitting of NH₂ peaks (δ 7.9 and 8.2 ppm) confirms two tautomers.

- DFT calculations : B3LYP/6-31G* models predict a 60:40 enamine:ketone ratio, validated by integration of ¹H NMR signals .

Q. How can reaction conditions be optimized for scalable synthesis without compromising purity?

- Methodological Answer :

- Solvent selection : Replacing THF with 2-MeTHF improves recyclability (90% recovery vs. 50% for THF).

- Catalyst loading : Reducing AlCl₃ from 1.5 eq. to 0.5 eq. with microwave assistance (100 W, 80°C) maintains yield (78%) and lowers waste.

- Process analytical technology (PAT) : In-line FTIR monitors acylation completion (disappearance of acetyl bromide peak at 1810 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。